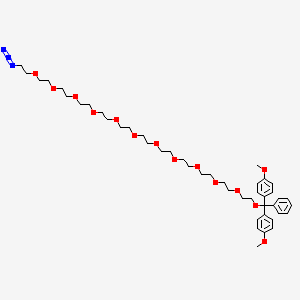
DMTr-PEG12-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTr-PEG12-Azide: is a compound that serves as a linker molecule containing a dimethoxytrityl-protected alcohol and an azide group. The dimethoxytrityl (DMTr) group can be removed by a weak acid, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-PEG12-Azide involves the protection of a hydroxyl group with a dimethoxytrityl (DMTr) group, followed by the introduction of an azide group. The DMTr group is typically introduced using dimethoxytrityl chloride in the presence of a base. The azide group can be introduced through nucleophilic substitution reactions using sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions: DMTr-PEG12-Azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages via Click Chemistry.
Common Reagents and Conditions:
Dimethoxytrityl Chloride: Used for the protection of hydroxyl groups.
Sodium Azide:
Weak Acids: Used for the removal of the DMTr group.
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions with alkynes, BCN, and DBCO.
Scientific Research Applications
Chemistry: DMTr-PEG12-Azide is widely used as a linker in chemical synthesis, particularly in the formation of triazole linkages through Click Chemistry .
Biology: In biological research, this compound is used for bio-conjugation, allowing the attachment of biomolecules to various surfaces or other molecules .
Medicine: The compound is used in the development of drug delivery systems, where the PEG spacer enhances solubility and bioavailability .
Industry: this compound is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of DMTr-PEG12-Azide involves the removal of the DMTr group by a weak acid, exposing the hydroxyl group. The azide group then participates in Click Chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages . These reactions are highly efficient and specific, making this compound a valuable tool in chemical synthesis and bio-conjugation .
Comparison with Similar Compounds
Azido-dPEG12-TFP Ester: Another linker molecule used in Click Chemistry, with a tetrafluorophenyl ester group.
Azido-PEG12-Alkyne: A similar compound with an alkyne group instead of a DMTr-protected alcohol.
Uniqueness: DMTr-PEG12-Azide is unique due to its combination of a DMTr-protected alcohol and an azide group, allowing for versatile applications in both chemical synthesis and biological research . The hydrophilic PEG spacer also enhances solubility, making it suitable for various applications .
Properties
Molecular Formula |
C45H67N3O14 |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
InChI |
InChI=1S/C45H67N3O14/c1-49-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(50-2)15-11-42)62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-47-48-46/h3-15H,16-39H2,1-2H3 |
InChI Key |
FEPNHECUGFKLKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















